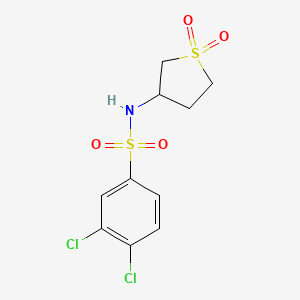

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzene and sulfonamide groups

Properties

IUPAC Name |

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINBKYIGERUEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 1,1-dioxo-1lambda6-thiolane.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₂H₁₅Cl₂N₁O₄S₂

- Molecular Weight : 372.3 g/mol

- CAS Number : 874594-48-6

The presence of the dichloro substituents and the sulfonamide group contributes to its biological activity, making it a subject of interest for various studies.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are critical for bacterial survival. Studies have shown promising results against various bacterial strains, suggesting their potential as antibiotic agents .

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrases, enzymes that play a crucial role in maintaining acid-base balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and certain types of edema. Research has demonstrated that compounds similar to this compound can effectively inhibit carbonic anhydrase activity at nanomolar concentrations .

Antihypertensive Properties

Some studies have explored the antihypertensive effects of sulfonamide derivatives. For example, certain derivatives have been shown to act as beta-receptor blockers or endothelin receptor antagonists, potentially leading to lower blood pressure and improved cardiovascular health . The specific mechanism of action for this compound in this context requires further investigation.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, various sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Carbonic Anhydrase Inhibition

Another study focused on the inhibition of human carbonic anhydrase IX by benzene sulfonamides. The findings suggested that modifications in the sulfonamide structure could enhance binding affinity and selectivity towards the enzyme. The compound showed promising results in preliminary assays .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide exerts its effects depends on its application:

Biological Systems: In medicinal chemistry, the compound may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets such as proteins or nucleic acids.

Chemical Reactions: In industrial applications, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.

Comparison with Similar Compounds

Similar Compounds

3,4-dichlorobenzenesulfonamide: Lacks the thiolane ring, making it less versatile in certain applications.

N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide: Similar structure but without the dichloro substitution, affecting its reactivity and properties.

Uniqueness

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide stands out due to the combination of the dichlorobenzene and thiolane sulfonamide groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.

Biological Activity

3,4-Dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a dichlorobenzene ring and a thiolane moiety. The presence of the sulfonamide group is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and sulfonation processes. The methodology often employs starting materials like 3,4-dichlorobenzenesulfonamide and thiolane derivatives to achieve the desired product.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. A comparative study of several sulfonamides revealed that those with electron-withdrawing groups (like chlorine) showed enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .

Inhibition of Carbonic Anhydrase

Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme critical in regulating pH and fluid balance in biological systems. The compound's structural characteristics suggest it may interact effectively with CA isoforms. In vitro assays have demonstrated that certain benzenesulfonamides can inhibit CA I and CA II with varying potency . For example, one study reported a compound with a similar structure exhibiting a value of 6 nM for CA I .

The mechanism by which this compound exerts its biological effects likely involves the formation of a reversible complex with the target enzyme or receptor. The sulfonamide group mimics the structure of natural substrates, allowing it to bind effectively to active sites.

Study 1: Antibacterial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by this compound. The results showed that it inhibited CA activity by approximately 60% at a concentration of 20 µM, indicating potential therapeutic applications in conditions like glaucoma or edema where CA inhibition is beneficial .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against multiple strains |

| CA Inhibition | ~60% at 20 µM |

| Kd for CA I | 6 nM (similar compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.